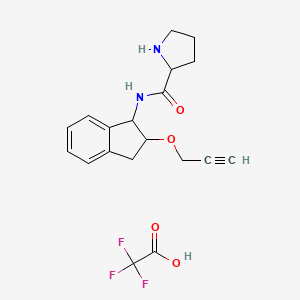
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the indene and pyrrolidine moieties, along with the trifluoroacetic acid component, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1H-inden-1-yl intermediate, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The prop-2-ynoxy group is then introduced via an etherification reaction, often using propargyl alcohol and a suitable catalyst .
The pyrrolidine-2-carboxamide moiety is synthesized separately, usually through the reaction of pyrrolidine with a carboxylic acid derivative such as an acid chloride or anhydride. The final step involves coupling the indene and pyrrolidine intermediates, followed by the addition of trifluoroacetic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. The indene and pyrrolidine moieties may play a crucial role in these interactions, while the trifluoroacetic acid component can enhance the compound’s stability and solubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide: Lacks the trifluoroacetic acid component, which may affect its solubility and stability.
2,3-dihydro-1H-inden-1-one derivatives: Share the indene moiety but differ in other functional groups, leading to variations in reactivity and applications.
Pyrrolidine-2-carboxamide derivatives: Contain the pyrrolidine moiety but lack the indene and prop-2-ynoxy groups, resulting in different biological activities.
Uniqueness
The presence of the trifluoroacetic acid component enhances its stability and solubility, making it a valuable compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C19H21F3N2O4 |
|---|---|
Poids moléculaire |
398.4 g/mol |
Nom IUPAC |
N-(2-prop-2-ynoxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H20N2O2.C2HF3O2/c1-2-10-21-15-11-12-6-3-4-7-13(12)16(15)19-17(20)14-8-5-9-18-14;3-2(4,5)1(6)7/h1,3-4,6-7,14-16,18H,5,8-11H2,(H,19,20);(H,6,7) |
Clé InChI |
JRKJOBSAPBQBNK-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1CC2=CC=CC=C2C1NC(=O)C3CCCN3.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14782240.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
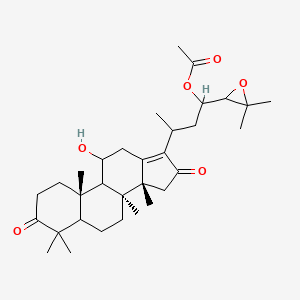
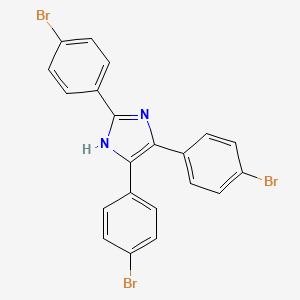

![2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
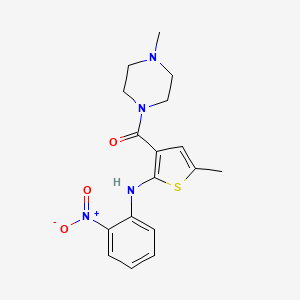
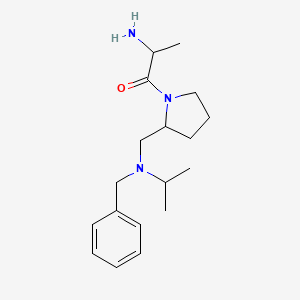
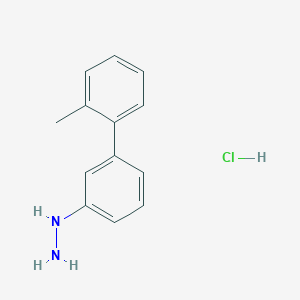
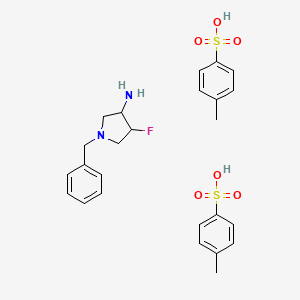
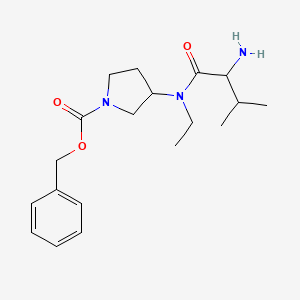


![Di-mu-chlorobis[5-hydroxy-2-[1-(hydroxyimino-kappaN)ethyl]phenyl-kappaC]palladium(II) dimer](/img/structure/B14782329.png)
